molecular formula C16H14F3N5O3 B2481249 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(trifluoromethoxy)benzamide CAS No. 2034599-51-2

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(trifluoromethoxy)benzamide

Cat. No.: B2481249
CAS No.: 2034599-51-2
M. Wt: 381.315
InChI Key: XPSWXOPCUQJNFL-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-a]pyrazine core substituted with an ethoxy group at position 8 and a benzamide moiety bearing a trifluoromethoxy group at position 2. The ethoxy group enhances lipophilicity, while the trifluoromethoxy substituent contributes to metabolic stability and bioavailability. Synthetic pathways for analogous triazolopyrazines often involve substitution and cyclization reactions, as seen in the optimized synthesis of related compounds like 8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine (65% yield via substitution and ring closure) .

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O3/c1-2-26-15-13-23-22-12(24(13)8-7-20-15)9-21-14(25)10-5-3-4-6-11(10)27-16(17,18)19/h3-8H,2,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSWXOPCUQJNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazolo[4,3-a]pyrazine moiety, an ethoxy group, and a trifluoromethoxy substituent on the benzamide. The presence of these functional groups contributes to its pharmacological properties.

Property Value
Molecular Formula C₁₄H₁₈F₃N₅O₂
Molecular Weight 355.32 g/mol
CAS Number 2034201-25-5

Anticancer Properties

Research indicates that derivatives of triazolo[4,3-a]pyrazine, including this compound, exhibit significant anticancer activity. These compounds have been identified as dual inhibitors of c-Met and VEGFR-2, which are critical targets in cancer therapy. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a lead compound for drug development targeting malignancies .

Antimicrobial Activity

In addition to anticancer effects, compounds within the triazolo[4,3-a]pyrazine class have shown moderate to good antibacterial activity. For instance, studies have reported that similar compounds effectively inhibit bacterial growth in various assays . This suggests that this compound may also possess antimicrobial properties worth exploring further.

Anti-inflammatory Effects

The anti-inflammatory potential of triazolo[4,3-a]pyrazine derivatives has been documented in several studies. These compounds can modulate inflammatory pathways and reduce cytokine release in cellular models . This property could make them suitable candidates for treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazolo-Pyrazine Core : The initial step involves synthesizing the 8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazine derivative through cyclization reactions.
  • Benzamide Coupling : The synthesized triazolo-pyrazine is then reacted with a suitable benzamide derivative under controlled conditions to form the final product. This step may require specific catalysts and solvents to optimize yield and purity .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner while inhibiting cell migration and invasion .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against various bacterial strains. Results indicated that these compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Core Structural Variations

The following table highlights key structural differences and similarities:

Compound Name / ID Core Structure Position 8 Substitution Benzamide/Other Substituents Biological Activity (If Reported)
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine Ethoxy 2-(Trifluoromethoxy)benzamide Not explicitly reported in evidence
8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine (1) [1,2,4]Triazolo[4,3-a]pyrazine 2-Fluoro-4-nitrophenoxy None Intermediate for active pharmaceuticals
N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,1,3-benzothiadiazole-5-carboxamide [1,2,4]Triazolo[4,3-a]pyrazine Methoxy Benzothiadiazole-5-carboxamide Potential CNS or antimicrobial activity
8-Amino-6-(3,5-di-tert-butyl-4-methoxyphenyl)-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (73) [1,2,4]Triazolo[4,3-a]pyrazinone Amino 3,5-di-tert-butyl-4-methoxyphenyl Antioxidant conjugation (75% yield)
5-Chloro-N-(4-methylpyridazin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2-yl)benzamide [1,2,4]Triazolo[4,3-a]pyridine Chloro Pyridazin-3-yl benzamide Kinase inhibition (patented)

Key Observations

Substitution at Position 8 :

  • The ethoxy group in the target compound offers moderate lipophilicity compared to the nitro-containing derivative (1) , which may improve solubility over bulkier substituents like 3,5-di-tert-butyl groups in compound 73 .
  • Methoxy analogs (e.g., ) exhibit similar electronic effects but lack the trifluoromethoxy group’s metabolic resistance.

Antioxidant-conjugated derivatives (e.g., compound 73) integrate phenolic or tert-butyl groups for radical scavenging , whereas the target compound’s trifluoromethoxy group may reduce oxidative metabolism.

Synthetic Yields and Routes :

  • The target compound’s synthesis likely follows methods analogous to compound 1 (65% yield after optimization) , though substitution with ethoxy and benzamide groups may require additional steps.
  • Fluorinated analogs (e.g., ) often employ fluoroacylation or sulfonation, which can complicate scalability compared to ethoxy substitution .

Pharmacological and Physicochemical Implications

  • Metabolic Stability: Trifluoromethoxy groups resist CYP450-mediated oxidation, offering an advantage over methoxy or amino derivatives .
  • Target Selectivity: Structural variations in the triazolopyrazine core (e.g., pyrazine vs. pyridinone in ) influence binding to enzymes or receptors, though specific target data for the compound remains unelucidated in the provided evidence.

Q & A

Q. What are the foundational synthetic strategies for this compound?

The synthesis involves multi-step heterocyclization and functionalization. Key steps include:

  • Heterocyclization : Reacting intermediates (e.g., pyrazin-3-ylmethyl precursors) with sulfonyl hydrazides in solvents like THF under reflux .
  • Fluoroacylation : Introducing trifluoromethoxy groups via reactions with trifluoroethyl acetate in dioxane at 60°C for 18 hours .
  • Purification : High-performance liquid chromatography (HPLC) and recrystallization (e.g., ethyl acetate/light petroleum ether) ensure >85% purity .

Q. Which spectroscopic methods are essential for structural confirmation?

  • 1H/13C NMR : Assign chemical shifts for ethoxy (δ ~1.3 ppm for CH3), trifluoromethoxy (δ ~4.3 ppm for OCF3), and triazolopyrazine protons (δ ~7.5–8.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry (ES-MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. How is solubility and stability assessed for in vitro assays?

  • Solubility : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) with sonication.
  • Stability : Monitor degradation via HPLC over 24–72 hours under physiological conditions (37°C, pH 7.4) .

Advanced Research Questions

Q. How can conflicting yields in trifluoroacylation steps be resolved?

  • Condition Optimization : Vary solvents (dioxane vs. THF) and catalysts (EDCI·HCl/HOBt vs. DIPEA) to improve electrophilic substitution .
  • Side Reaction Mitigation : Use low temperatures (10°C) to suppress byproducts like N-trifluoroacetyl derivatives .
  • Real-Time Monitoring : Employ TLC or in situ IR to track reaction progress .

Q. What strategies validate target engagement in enzyme inhibition studies?

  • Kinetic Assays : Measure IC50 values using fluorescence-based assays (e.g., Topoisomerase II inhibition ).
  • Molecular Docking : Model interactions with enzymes like 14-α-demethylase (PDB: 3LD6) to predict binding affinities .
  • Competitive Binding : Use radiolabeled analogs or SPR to confirm direct target binding .

Q. How to address discrepancies in biological activity across cell lines?

  • Dose-Response Profiling : Test cytotoxicity (e.g., IC50) in diverse cell lines (HePG-2, Caco-2) to identify selectivity .
  • Mechanistic Studies : Perform flow cytometry (cell cycle arrest at G2/M) and apoptosis assays (Annexin V/PI staining) to clarify modes of action .
  • Metabolic Stability : Assess CYP450-mediated metabolism using liver microsomes to rule out false negatives .

Q. What computational methods predict metabolic liabilities?

  • ADMET Prediction : Use tools like SwissADME to identify vulnerable sites (e.g., ethoxy group hydrolysis) .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4 oxidation) via Schrödinger’s QikProp .

Methodological Best Practices

Optimizing reaction scalability for gram-scale synthesis

  • Solvent Selection : Replace THF with cyclopentyl methyl ether (CPME) for safer, scalable reactions .
  • Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported EDCI) to reduce waste .

Resolving NMR signal overlap in aromatic regions

  • 2D NMR Techniques : Apply HSQC and HMBC to assign overlapping triazolopyrazine and benzamide protons .
  • Deuterated Solvents : Use DMSO-d6 to enhance resolution of exchangeable protons (e.g., NH groups) .

Designing SAR studies for trifluoromethoxy analogs

  • Analog Synthesis : Replace trifluoromethoxy with methoxy, ethoxy, or halogen substituents .
  • Bioactivity Correlation : Map substituent effects to IC50 values using multivariate regression .

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